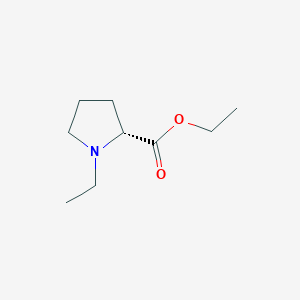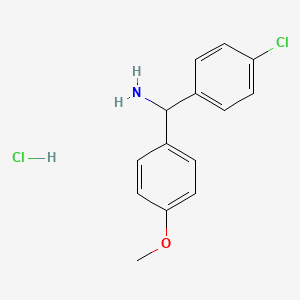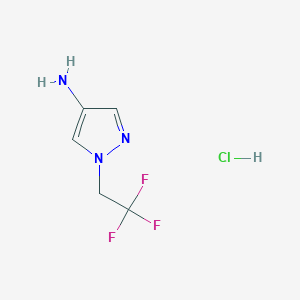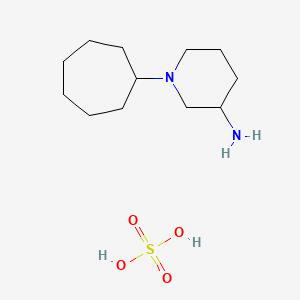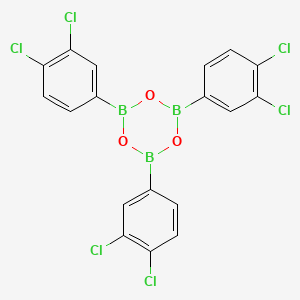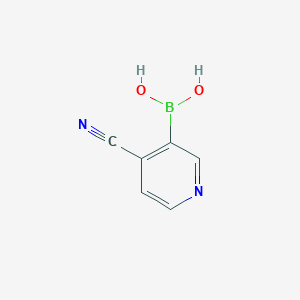
(4-Cyanopyridin-3-yl)boronic acid
概要
説明
“(4-Cyanopyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 874290-90-1 . It has a linear formula of C6H5BN2O2 and a molecular weight of 147.93 .
Synthesis Analysis
The synthesis of boronic acids, including “(4-Cyanopyridin-3-yl)boronic acid”, often involves palladium-catalyzed cross-coupling reactions . Boronic acids can also be synthesized through the interaction of amines/carboxylic acids and borinic acids, boronic acids, and boric acid .
Molecular Structure Analysis
The InChI code for “(4-Cyanopyridin-3-yl)boronic acid” is 1S/C6H5BN2O2/c8-3-5-1-2-9-4-6(5)7(10)11/h1-2,4,10-11H . This code provides a specific identifier for the molecular structure of the compound.
Chemical Reactions Analysis
Boronic acids, including “(4-Cyanopyridin-3-yl)boronic acid”, are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions are crucial in various sensing applications . Boronic acids also play a significant role in carbohydrate chemistry and glycobiology .
Physical And Chemical Properties Analysis
“(4-Cyanopyridin-3-yl)boronic acid” has a molecular weight of 147.93 .
科学的研究の応用
Sensing Applications
Boronic acids, including (4-Cyanopyridin-3-yl)boronic acid, are increasingly utilized in diverse areas of research, including various sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in sensing applications . These applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This involves the use of boronic acids to label biological molecules for detection or tracking .
Protein Manipulation and Modification
Boronic acids, including (4-Cyanopyridin-3-yl)boronic acid, have been used for protein manipulation and modification . This involves the use of boronic acids to modify proteins for various purposes, such as improving their stability or altering their function .
Therapeutic Development
Boronic acids are also involved in the development of therapeutics . Their specific interactions with certain molecules can be exploited for the design of targeted drug delivery systems.
Catalysis
(4-Cyanopyridin-3-yl)boronic acid is known for its diverse applications, including catalysis. It can act as a catalyst in various chemical reactions, enhancing the rate of reaction.
Pharmaceutical Synthesis
Another application of (4-Cyanopyridin-3-yl)boronic acid is in pharmaceutical synthesis. It can be used in the synthesis of various pharmaceutical compounds.
Material Science
(4-Cyanopyridin-3-yl)boronic acid is also used in material science. It can be used in the development of new materials with unique properties.
Suzuki–Miyaura Coupling
Boron reagents, including (4-Cyanopyridin-3-yl)boronic acid, are used in Suzuki–Miyaura coupling . This is a type of cross-coupling reaction used to form carbon-carbon bonds .
作用機序
Target of Action
The primary target of 4-Cyanopyridin-3-ylboronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a boron reagent used in Suzuki-Miyaura (SM) cross-coupling reactions , which are widely applied transition metal catalyzed carbon-carbon bond forming reactions .
Mode of Action
The mode of action of 4-Cyanopyridin-3-ylboronic acid involves its interaction with a metal catalyst, typically palladium, in a SM coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium forms a new bond with an electrophilic organic group . In transmetalation, the boronic acid group of the compound is transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by 4-Cyanopyridin-3-ylboronic acid is the SM coupling reaction pathway . This pathway allows for the formation of carbon-carbon bonds between chemically differentiated fragments . The compound’s boronic acid group plays a crucial role in this process, enabling rapid transmetalation with palladium (II
Safety and Hazards
将来の方向性
Boronic acids, including “(4-Cyanopyridin-3-yl)boronic acid”, are increasingly utilized in diverse areas of research. They are used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The key interaction of boronic acids with diols allows utilization in these areas .
特性
IUPAC Name |
(4-cyanopyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BN2O2/c8-3-5-1-2-9-4-6(5)7(10)11/h1-2,4,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHPDDMECQZQNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660624 | |
| Record name | (4-Cyanopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyanopyridin-3-yl)boronic acid | |
CAS RN |
874290-90-1 | |
| Record name | B-(4-Cyano-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874290-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Cyanopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



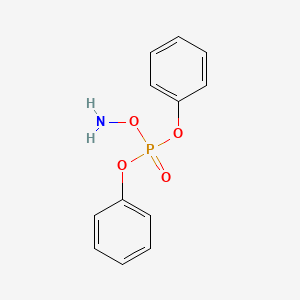
![2-[2-(Phenylsulfonylmethyl)phenyl]-1,3-dioxolane](/img/structure/B1451345.png)
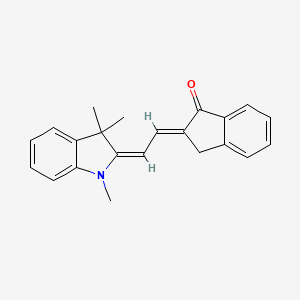

![3-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride](/img/structure/B1451348.png)
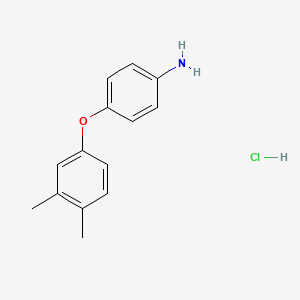
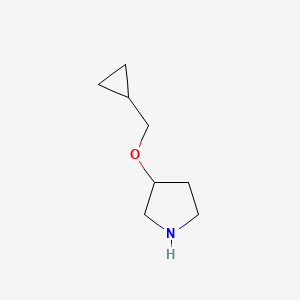
![(2S,4S,4aS,6S,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde hydrate](/img/structure/B1451351.png)
